Cas no 1446121-07-8 (Methylammonium lead Chloride Iodide)

Methylammonium lead Chloride Iodide 化学的及び物理的性質

名前と識別子

-

- Methylammonium lead Chloride Iodide

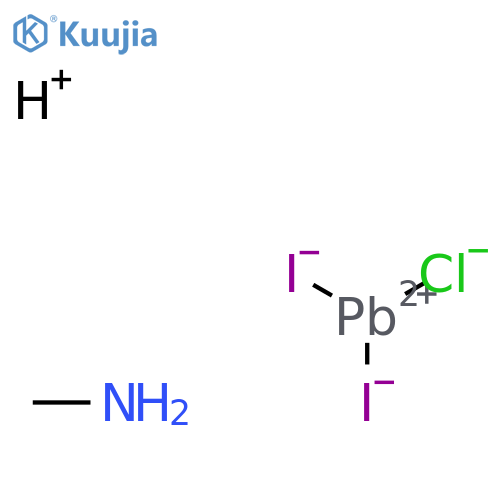

- CH3NH3PbI2Cl (MAPbI2Cl)

- Perovskite CH3NH3PbClI2 Powder

- MAPbI2Cl

-

- インチ: 1S/CH5N.ClH.2HI.Pb/c1-2;;;;/h2H2,1H3;3*1H;/q;;;;+2/p-2

- InChIKey: DLNSWPGVLRORJB-UHFFFAOYSA-L

- SMILES: CN.[Pb+2]([I-])([I-])[Cl-].[H+]

じっけんとくせい

- Color/Form: No data avaiable

- 密度みつど: No data available

- ゆうかいてん: No data available

- Boiling Point: No data available

- フラッシュポイント: No data available

- じょうきあつ: No data available

Methylammonium lead Chloride Iodide Security Information

- Signal Word:warning

- 危害声明: H303+H313+H333

- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- 储存条件:4°Cで貯蔵して、-4°Cはもっと良いです

Methylammonium lead Chloride Iodide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AA72182-1g |

Plumbate(1-), chlorodiiodo-, hydrogen, compd. with methanamine (1:1:1) |

1446121-07-8 | 99% | 1g |

$508.00 | 2024-04-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58550-1g |

Methylammonium lead Chloride Iodide |

1446121-07-8 | 1g |

¥1478.0 | 2021-09-08 | ||

| 1PlusChem | 1P001KBA-250mg |

Plumbate(1-), chlorodiiodo-, hydrogen, compd. with methanamine (1:1:1) |

1446121-07-8 | 99% | 250mg |

$70.00 | 2024-06-20 | |

| Aaron | AR001KJM-250mg |

Plumbate(1-), chlorodiiodo-, hydrogen, compd. with methanamine (1:1:1) |

1446121-07-8 | 99% | 250mg |

$57.00 | 2025-02-11 | |

| A2B Chem LLC | AA72182-250mg |

Plumbate(1-), chlorodiiodo-, hydrogen, compd. with methanamine (1:1:1) |

1446121-07-8 | 99% | 250mg |

$206.00 | 2024-04-20 | |

| Aaron | AR001KJM-1g |

Plumbate(1-), chlorodiiodo-, hydrogen, compd. with methanamine (1:1:1) |

1446121-07-8 | 99% | 1g |

$165.00 | 2025-02-11 |

Methylammonium lead Chloride Iodide 関連文献

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

Methylammonium lead Chloride Iodideに関する追加情報

Methylammonium Lead Chloride Iodide: A Comprehensive Overview

Methylammonium Lead Chloride Iodide, also known as Methylammonium Lead Chloride Iodide (abbreviated as MLCI), is a fascinating compound with the CAS number 1446121-07-8. This material has garnered significant attention in recent years due to its unique properties and potential applications in various fields, particularly in energy-related technologies. The compound is composed of methylammonium cations, lead ions, and a mixture of chloride and iodide anions, making it a hybrid organic-inorganic material.

The structure of Methylammonium Lead Chloride Iodide is characterized by a perovskite-like framework, which is a common feature in many materials used in optoelectronic devices. The perovskite structure provides a high degree of flexibility and tunability, allowing researchers to modify the material's properties by adjusting the ratio of chloride to iodide ions. This flexibility has made MLCI a subject of extensive research in the development of solar cells, light-emitting diodes (LEDs), and other photovoltaic devices.

Recent studies have highlighted the exceptional electronic properties of Methylammonium Lead Chloride Iodide, particularly its ability to achieve high photovoltaic efficiency. Researchers have demonstrated that by optimizing the composition and crystallinity of MLCI, it is possible to enhance the material's charge transport properties and reduce recombination losses. These advancements have brought MLCI closer to practical applications in next-generation solar cells.

In addition to its electronic properties, Methylammonium Lead Chloride Iodide exhibits remarkable thermal stability, which is crucial for its use in high-temperature applications. Recent findings suggest that by incorporating specific additives or modifying the synthesis process, the thermal stability of MLCI can be further improved, making it suitable for a wider range of industrial applications.

The synthesis of Methylammonium Lead Chloride Iodide typically involves a solution-based approach, where methylammonium iodide and lead chloride are dissolved in a polar solvent and allowed to react under controlled conditions. This method ensures a high degree of control over the material's composition and crystallinity. Recent innovations in synthesis techniques have also enabled the production of thin films with superior optical and electronic properties, paving the way for scalable manufacturing processes.

One of the most promising applications of Methylammonium Lead Chloride Iodide is in perovskite solar cells. These devices have achieved record-breaking efficiency levels, thanks in part to the unique properties of materials like MLCI. By integrating MLCI into tandem solar cell architectures, researchers have demonstrated the potential for achieving even higher efficiencies, which could significantly impact the renewable energy landscape.

Beyond photovoltaics, Methylammonium Lead Chloride Iodide has also shown potential in light-emitting applications. Its ability to emit light across a wide range of wavelengths makes it an attractive candidate for use in LEDs and other display technologies. Recent studies have explored the use of MLCI in flexible and transparent LEDs, which could revolutionize the design of future electronic devices.

The environmental impact of Methylammonium Lead Chloride Iodide is another area of active research. While lead-based materials are generally considered hazardous due to their toxicity, recent efforts have focused on developing safer synthesis methods and recycling strategies. These initiatives aim to minimize the environmental footprint of MLCI while maintaining its exceptional performance characteristics.

In conclusion, Methylammonium Lead Chloride Iodide represents a cutting-edge material with vast potential across multiple industries. Its unique combination of electronic properties, thermal stability, and compositional flexibility makes it an ideal candidate for advancing energy-related technologies. As research continues to uncover new insights into its behavior and applications, MLCI is poised to play a pivotal role in shaping the future of sustainable energy solutions.

1446121-07-8 (Methylammonium lead Chloride Iodide) Related Products

- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)

- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)

- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)

- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)

- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)

- 120788-31-0(1-amino-4-hexyne)

- 1351621-33-4(2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)

- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)

- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)

- 153408-28-7((R)-Azelastine Hydrochloride)